molecular formula C6H4Br2IN B13130916 2,6-Dibromo-3-(iodomethyl)pyridine

2,6-Dibromo-3-(iodomethyl)pyridine

Cat. No.: B13130916
M. Wt: 376.81 g/mol
InChI Key: QTJWOTSTCPZLRF-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-(iodomethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine atoms at the 2 and 6 positions and an iodomethyl group at the 3 position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3-(iodomethyl)pyridine typically involves the bromination and iodination of pyridine derivatives. One common method involves the use of dibromohydantoin as a brominating agent and carbon tetrachloride as a solvent. The reaction is initiated by an appropriate initiator, and the dosage ratio of dibromohydantoin, the initiator, and the starting material (such as 2,6-dimethylpyridine) is carefully regulated to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated dosing systems, and efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3-(iodomethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts, aryl boronic acids, and suitable bases

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while cross-coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,6-Dibromo-3-(iodomethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-(iodomethyl)pyridine involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form halogen bonds with various biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-3-(iodomethyl)pyridine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and electronic properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Properties

Molecular Formula

C6H4Br2IN

Molecular Weight

376.81 g/mol

IUPAC Name

2,6-dibromo-3-(iodomethyl)pyridine

InChI

InChI=1S/C6H4Br2IN/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3H2

InChI Key

QTJWOTSTCPZLRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1CI)Br)Br

Origin of Product

United States

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